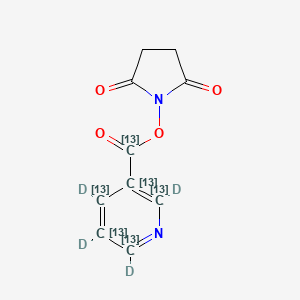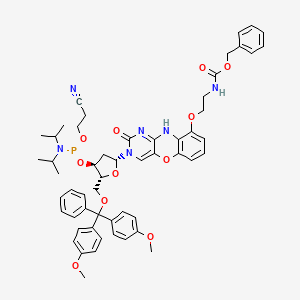
(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with deuterium and carbon-13 isotopes. This compound is of interest in various fields of scientific research due to its unique isotopic labeling, which can be useful in tracing and studying molecular interactions and reactions.
Vorbereitungsmethoden
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate involves several steps:
Starting Materials: The synthesis begins with the preparation of the isotopically labeled pyridine ring. This can be achieved through the use of deuterated and carbon-13 labeled precursors.
Formation of the Pyridine Ring: The labeled precursors undergo cyclization reactions to form the pyridine ring.
Introduction of the Carboxylate Group: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Attachment of the 2,5-dioxopyrrolidin-1-yl Group: This step involves the formation of an amide bond between the pyridine ring and the 2,5-dioxopyrrolidin-1-yl group, typically using coupling reagents such as EDCI or DCC.
Analyse Chemischer Reaktionen
(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the 2,5-dioxopyrrolidin-1-yl group.
Wissenschaftliche Forschungsanwendungen
(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a tracer in studying reaction mechanisms and pathways due to its isotopic labeling.
Biology: It can be used in metabolic studies to trace the incorporation and transformation of labeled atoms in biological systems.
Medicine: The compound is valuable in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: It is used in the development of new materials and catalysts, where isotopic labeling helps in understanding the behavior of molecules.
Wirkmechanismus
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate involves its interaction with molecular targets through isotopic effects. The deuterium and carbon-13 isotopes can alter the vibrational frequencies of bonds, affecting reaction rates and pathways. This makes the compound useful in studying kinetic isotope effects and reaction dynamics.
Vergleich Mit ähnlichen Verbindungen
(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate can be compared with other isotopically labeled compounds:
(2,5-dioxopyrrolidin-1-yl) pyridine-3-carboxylate: This compound lacks isotopic labeling and is used as a standard in comparative studies.
(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio pyridine-3-carboxylate: This compound is labeled with deuterium but not carbon-13, making it useful for studying deuterium isotope effects.
(2,5-dioxopyrrolidin-1-yl) 2,3,4,5,6-13C5 pyridine-3-carboxylate: This compound is labeled with carbon-13 but not deuterium, useful for studying carbon isotope effects.
The uniqueness of this compound lies in its dual isotopic labeling, which provides a more comprehensive understanding of molecular interactions and reaction mechanisms.
Eigenschaften
Molekularformel |
C10H8N2O4 |
|---|---|
Molekulargewicht |
230.16 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 2,4,5,6-tetradeuterio(2,3,4,5,6-13C5)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8N2O4/c13-8-3-4-9(14)12(8)16-10(15)7-2-1-5-11-6-7/h1-2,5-6H,3-4H2/i1+1D,2+1D,5+1D,6+1D,7+1,10+1 |
InChI-Schlüssel |
CWBHSNGMXKJGSM-QCEOYELFSA-N |
Isomerische SMILES |
[2H][13C]1=[13C]([13C](=[13C](N=[13C]1[2H])[2H])[13C](=O)ON2C(=O)CCC2=O)[2H] |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B13449089.png)

![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)


![5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide](/img/structure/B13449122.png)

![2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide](/img/structure/B13449140.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)

![2-[2,3-dihydro-1H-inden-2-yl-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B13449154.png)
![9-Chloro-9-phosphabicyclo[3.3.1]nonane](/img/structure/B13449155.png)

